2,4-difluoro-3-(trifluoromethyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-3-(trifluoromethyl)benzoic Acid is a chemical compound with the molecular formula C8H3F5O2 . It is used in the preparation of benzamide derivatives with potential anti-cancer properties .
Molecular Structure Analysis
The molecular structure of 2,4-difluoro-3-(trifluoromethyl)benzoic Acid consists of a benzoic acid core with fluorine atoms and a trifluoromethyl group attached to the benzene ring .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) employed LC-MS/MS to investigate the stability and degradation pathways of nitisinone, a compound related to 2,4-difluoro-3-(trifluoromethyl)benzoic acid, under various conditions. This research sheds light on the degradation products, including 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), highlighting their stability and potential implications for environmental and medical applications. This study contributes to a better understanding of the properties of such fluorinated compounds (Barchańska et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and potential regulatory concerns of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) derivatives. Such work is essential for understanding how compounds like 2,4-difluoro-3-(trifluoromethyl)benzoic acid might behave in environmental contexts and their biodegradation pathways (Liu & Avendaño, 2013).
Trifluoromethanesulfonic Acid in Organic Synthesis
Kazakova and Vasilyev (2017) explored the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its effectiveness in promoting reactions like electrophilic aromatic substitution and formation of carbon–carbon bonds. This research emphasizes the utility of fluorinated reagents in synthetic chemistry, potentially including derivatives like 2,4-difluoro-3-(trifluoromethyl)benzoic acid (Kazakova & Vasilyev, 2017).
Benzoic Acid Regulation of Gut Functions
A study by Mao et al. (2019) on benzoic acid's role in regulating gut functions illustrates the broader utility of benzoic acid derivatives in understanding and potentially enhancing gut health. This research could inspire investigations into the effects of fluorinated derivatives on biological systems (Mao et al., 2019).
Review on CF Bond Activation
Shen et al. (2015) reviewed the activation of the CF bond in aliphatic fluorides, discussing methodologies for synthesizing new fluorinated building blocks. This work is pertinent for understanding the chemical reactivity of fluorinated compounds, including 2,4-difluoro-3-(trifluoromethyl)benzoic acid, and their potential applications in material science and organic synthesis (Shen et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOJXSFJDSOLSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430792 |
Source
|
Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |
CAS RN |
157337-81-0 |
Source
|
Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.